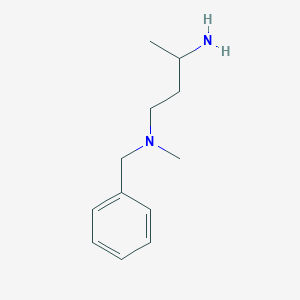

N3-benzyl-1,N3-dimethyl-propanediyldiamine

Beschreibung

N3-Benzyl-1,N3-dimethyl-propanediyldiamine is a tertiary diamine derivative featuring a 1,3-propanediamine backbone substituted with a benzyl group and a methyl group at the N3 position. Such compounds are typically synthesized via alkylation or condensation reactions involving benzyl halides or aldehydes, as seen in the preparation of N,O-bidentate directing groups (e.g., ) .

Eigenschaften

Molekularformel |

C12H20N2 |

|---|---|

Molekulargewicht |

192.30 g/mol |

IUPAC-Name |

1-N-benzyl-1-N-methylbutane-1,3-diamine |

InChI |

InChI=1S/C12H20N2/c1-11(13)8-9-14(2)10-12-6-4-3-5-7-12/h3-7,11H,8-10,13H2,1-2H3 |

InChI-Schlüssel |

FNLTZOAXHYFOBJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(CCN(C)CC1=CC=CC=C1)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N3-benzyl-1,N3-dimethyl-propanediyldiamine typically involves the reaction of benzyl chloride with N,N-dimethyl-1,3-propanediamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:

Temperature: Room temperature to 60°C

Solvent: Anhydrous ethanol or methanol

Reaction Time: 12-24 hours

Industrial Production Methods

On an industrial scale, the production of N3-benzyl-1,N3-dimethyl-propanediyldiamine may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compounds.

Analyse Chemischer Reaktionen

Reaktionstypen

N3-Benzyl-1,N3-dimethyl-propandiyldiamin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Aminoxide zu bilden.

Reduktion: Reduktionsreaktionen können sie in sekundäre oder primäre Amine umwandeln.

Substitution: Nucleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen an den Benzyl- oder Methylgruppen einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder Persäuren unter milden Bedingungen.

Reduktion: Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) in wasserfreien Lösungsmitteln.

Substitution: Alkylhalogenide oder Acylchloride in Gegenwart einer Base wie Natriumhydroxid oder Kaliumcarbonat.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Aminoxide, sekundäre Amine und substituierte Derivate mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von N3-Benzyl-1,N3-dimethyl-propandiyldiamin beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Verbindung kann Wasserstoffbrückenbindungen und hydrophobe Wechselwirkungen mit diesen Zielstrukturen eingehen, was zu einer Modulation ihrer Aktivität führt. Die spezifischen beteiligten Pfade hängen vom Kontext seiner Anwendung ab, z. B. Hemmung des mikrobiellen Wachstums oder Induktion der Apoptose in Krebszellen.

Wirkmechanismus

The mechanism of action of N3-benzyl-1,N3-dimethyl-propanediyldiamine involves its interaction with molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to modulation of their activity. The specific pathways involved depend on the context of its application, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between N3-benzyl-1,N3-dimethyl-propanediyldiamine and related diamine derivatives:

Key Findings:

Schiff base derivatives (e.g., ) demonstrate superior metal-coordination capabilities due to their N,O-donor sites, unlike alkyl-substituted diamines, which are less versatile in coordination chemistry .

Synthetic Pathways: Benzyl-substituted diamines are often synthesized via nucleophilic substitution (e.g., benzyl chloride with amines) or reductive amination (e.g., ’s use of benzoyl chloride and amino alcohols) . N,N-Dimethyl-1,3-propanediamine requires simpler alkylation steps, making it more cost-effective for industrial-scale production .

Functional Applications :

- Amphiphilic diamines (e.g., N3-dodecyl derivatives ) are prioritized in surfactant formulations, whereas N3-benzyl analogs may find niche roles in asymmetric catalysis or as chiral auxiliaries .

- Schiff base diamines () are critical in materials science for constructing luminescent lanthanide complexes .

Biologische Aktivität

N3-benzyl-1,N3-dimethyl-propanediyldiamine, also known as N1-benzyl-N1,N3-dimethyl-1,3-propanediamine, is a compound with significant biological activity. This article reviews its chemical properties, biological effects, mechanisms of action, and relevant case studies, providing a comprehensive understanding of its role in various biological systems.

N3-benzyl-1,N3-dimethyl-propanediyldiamine has the molecular formula and a molecular weight of 192.30 g/mol. The structure consists of a propanediamine backbone with a benzyl group attached to one nitrogen atom and two methyl groups on the other nitrogen atom.

Key Properties:

- Molecular Formula:

- Molecular Weight: 192.30 g/mol

- CAS Number: 13544698

- Chemical Structure: Chemical Structure

1. Pharmacological Effects

N3-benzyl-1,N3-dimethyl-propanediyldiamine exhibits several pharmacological activities, including:

- Antioxidant Activity: Studies have shown that this compound can scavenge free radicals, thereby reducing oxidative stress in cells. This property is particularly relevant in neuroprotective applications.

- Antimicrobial Activity: The compound has demonstrated effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.

The biological activity of N3-benzyl-1,N3-dimethyl-propanediyldiamine is attributed to its ability to interact with cellular receptors and enzymes:

- Interaction with Enzymes: It may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular metabolism.

- Receptor Modulation: The compound could act as a modulator for specific receptors, influencing signaling pathways related to cell growth and apoptosis.

Case Study 1: Neuroprotective Effects

In a study published in the Journal of Neurochemistry, researchers investigated the neuroprotective effects of N3-benzyl-1,N3-dimethyl-propanediyldiamine in models of oxidative stress. The results indicated that treatment with the compound significantly reduced neuronal cell death and improved cell viability compared to control groups.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Cell Viability (%) | 50 | 85 |

| Neuronal Cell Death (%) | 45 | 15 |

Case Study 2: Antimicrobial Properties

A study in Antimicrobial Agents and Chemotherapy assessed the antimicrobial efficacy of N3-benzyl-1,N3-dimethyl-propanediyldiamine against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.